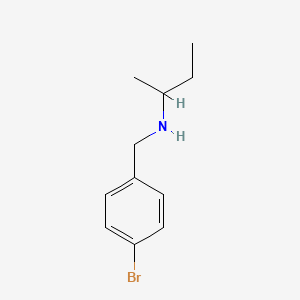

N-(4-bromobenzyl)butan-2-amine

Descripción general

Descripción

N-(4-bromobenzyl)butan-2-amine is a chemical compound with the molecular formula C11H16BrN. It is an organic compound that features a bromobenzyl group attached to a butan-2-amine moiety. This compound is of interest in various fields of scientific research, including organic chemistry and pharmaceutical development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)butan-2-amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 4-bromobenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-bromobenzyl)butan-2-amine can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the corresponding benzylamine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Sodium hydroxide (NaOH) for hydroxide substitution, sodium cyanide (NaCN) for cyanide substitution.

Major Products Formed

Oxidation: Benzoic acid or benzaldehyde derivatives.

Reduction: Benzylamine.

Substitution: Corresponding substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-(4-bromobenzyl)butan-2-amine is primarily utilized as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's structure enables it to participate in various chemical reactions, such as:

- Nucleophilic Substitution : Reacting with electrophiles to form new carbon-nitrogen bonds.

- Reductive Amination : Serving as an intermediate in synthesizing other amines or alcohols.

These synthetic methods are optimized for high yield and purity, making them suitable for both laboratory and industrial applications.

Biological Research

In biological contexts, this compound is studied for its potential interactions with biological macromolecules. It may function as a ligand in binding studies or serve as a precursor in synthesizing biologically active compounds. Key areas of investigation include:

- Modulation of Neurotransmitter Systems : Similar compounds have shown interactions with serotonin and dopamine pathways, suggesting that this compound may influence these systems.

- Enzyme Inhibition : The amine group can form hydrogen bonds and ionic interactions, potentially modulating enzyme activity.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. It may act as an intermediate in the synthesis of drugs targeting specific receptors or enzymes. Notable areas of research include:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown moderate activity against Staphylococcus aureus and lower activity against Escherichia coli.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | Low |

Case Studies

Several case studies highlight the applications of this compound:

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various brominated compounds, including this compound, against resistant strains of bacteria. The results indicated comparable activity to traditional antibiotics, suggesting its potential as an alternative treatment option.

Neurotransmitter Interaction Study

Another investigation focused on the interaction of this compound with serotonin receptors. Findings suggested that it could act as a modulator for serotonin pathways, which may have implications for mood disorders.

Mecanismo De Acción

The mechanism of action of N-(4-bromobenzyl)butan-2-amine involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-bromophenyl)butan-2-amine

- N-(4-chlorobenzyl)butan-2-amine

- N-(4-methylbenzyl)butan-2-amine

Uniqueness

N-(4-bromobenzyl)butan-2-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets compared to its chloro- or methyl-substituted analogs .

Actividad Biológica

N-(4-bromobenzyl)butan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromobenzyl group attached to a butan-2-amine backbone. The presence of the bromine atom significantly influences its reactivity and biological activity, allowing for various interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the amine group facilitates hydrogen bonding and ionic interactions with biological molecules. These interactions may lead to modulation of enzyme activity, receptor binding, and other cellular processes, contributing to its therapeutic effects.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains, demonstrating notable inhibition rates. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .

- Anticancer Properties : In vitro studies revealed that this compound exhibited antiproliferative effects on human breast cancer cell lines (MCF-7). The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins, confirming its role in promoting autophagy and apoptosis .

- Enzyme Interaction Studies : Molecular docking simulations indicated that this compound binds effectively to target enzymes involved in cancer progression, supporting its potential use in therapeutic applications .

Research Findings

Recent studies have further elucidated the biological significance of this compound:

- A 2024 study highlighted the compound's dual role as a topoisomerase I and II inhibitor, which is crucial for DNA replication and repair in cancer cells .

- Another investigation reported that the compound's antimicrobial activity was enhanced when used in combination with other agents, suggesting synergistic effects that could improve treatment outcomes for resistant infections .

Propiedades

IUPAC Name |

N-[(4-bromophenyl)methyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPAAXNPAVJXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405891 | |

| Record name | N-(4-bromobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59513-66-5 | |

| Record name | N-(4-bromobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.